molecular formula C14H16BrN3O B5325766 {4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile

{4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile

Cat. No. B5325766
M. Wt: 322.20 g/mol
InChI Key: LJFLJZRVPBOBFV-UHFFFAOYSA-N
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Description

{4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile, also known as BOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of {4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been found to exhibit low toxicity in vitro, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile is its ability to exhibit significant anticancer activity against a range of cancer cell lines. This compound also exhibits low toxicity in vitro, making it a promising candidate for further study. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of {4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile, including further investigation of its anticancer activity and potential use as a fluorescent probe for the detection of metal ions. Other potential future directions include the development of new synthetic methods for this compound and the investigation of its potential use as a chiral auxiliary in asymmetric synthesis.

Synthesis Methods

{4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile can be synthesized through a two-step process involving the reaction of 4-bromobenzyl cyanide with piperazine followed by the addition of acetic anhydride. The resulting product is a white crystalline powder with a melting point of 112-114°C.

Scientific Research Applications

{4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity against a range of cancer cell lines. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its ability to act as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c15-13-3-1-12(2-4-13)14(19)11-18-9-7-17(6-5-16)8-10-18/h1-4H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFLJZRVPBOBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328803
Record name 2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

406929-43-9
Record name 2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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